N-[[4-(3,5,5-Triphenyl-4h-pyrazol-1-yl)phenyl]methylidene]hydroxylamine
Description
N-[[4-(3,5,5-Triphenyl-4h-pyrazol-1-yl)phenyl]methylidene]hydroxylamine is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with phenyl groups
Properties
Molecular Formula |
C28H23N3O |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
(NE)-N-[[4-(3,5,5-triphenyl-4H-pyrazol-1-yl)phenyl]methylidene]hydroxylamine |
InChI |
InChI=1S/C28H23N3O/c32-29-21-22-16-18-26(19-17-22)31-28(24-12-6-2-7-13-24,25-14-8-3-9-15-25)20-27(30-31)23-10-4-1-5-11-23/h1-19,21,32H,20H2/b29-21+ |
InChI Key |
GUOHTKATIWDVFF-XHLNEMQHSA-N |
Isomeric SMILES |
C1C(=NN(C1(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)/C=N/O)C5=CC=CC=C5 |
Canonical SMILES |
C1C(=NN(C1(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)C=NO)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(3,5,5-Triphenyl-4h-pyrazol-1-yl)phenyl]methylidene]hydroxylamine typically involves multi-step organic reactions. One common method starts with the preparation of 4-(3,5,5-triphenyl-4H-pyrazol-1-yl)benzaldehyde, which is then reacted with hydroxylamine hydrochloride under basic conditions to yield the desired compound . The reaction conditions often include the use of solvents like ethanol or methanol and a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[[4-(3,5,5-Triphenyl-4h-pyrazol-1-yl)phenyl]methylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The phenyl groups and the pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amines.
Scientific Research Applications
N-[[4-(3,5,5-Triphenyl-4h-pyrazol-1-yl)phenyl]methylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-[[4-(3,5,5-Triphenyl-4h-pyrazol-1-yl)phenyl]methylidene]hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The specific pathways involved depend on the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and phenyl-substituted hydroxylamines. Examples include:
- 4-(3,5,5-Triphenyl-4H-pyrazol-1-yl)benzonitrile
- 4-(3,5,5-Triphenyl-4H-pyrazol-1-yl)benzaldehyde .
Uniqueness
N-[[4-(3,5,5-Triphenyl-4h-pyrazol-1-yl)phenyl]methylidene]hydroxylamine is unique due to its specific substitution pattern and the presence of both a pyrazole ring and a hydroxylamine group. This combination of features gives it distinct chemical and biological properties compared to other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
